molecular formula C13H15BrN2O2 B5855770 1-[(3-Bromophenyl)carbonyl]piperidine-4-carboxamide

1-[(3-Bromophenyl)carbonyl]piperidine-4-carboxamide

Cat. No.: B5855770
M. Wt: 311.17 g/mol
InChI Key: WTGYZAQBPYZIHN-UHFFFAOYSA-N
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Properties

IUPAC Name

1-(3-bromobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c14-11-3-1-2-10(8-11)13(18)16-6-4-9(5-7-16)12(15)17/h1-3,8-9H,4-7H2,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGYZAQBPYZIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-Bromophenyl)carbonyl]piperidine-4-carboxamide involves the reaction of 3-bromobenzoyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(3-Bromophenyl)carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Scientific Research Applications

1-[(3-Bromophenyl)carbonyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

1-[(3-Bromophenyl)carbonyl]piperidine-4-carboxamide can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their effects on its chemical and biological behavior.

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